REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[Y:6].[O-2:7].[Y+3].[O-2].[O-2].[Y+3]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Y+3:6].[O-2:7].[Y+3:6].[O-2:2].[O-2:2].[Y+3:6] |f:2.3.4.5.6,7.8,9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Type
|
CUSTOM
|
Details
|
is continuously agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature that typically ranges between about 20° C. and about 70° C
|
Name
|
yttrium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Y+3]
|
Name
|
yttrium oxide
|
Type
|
product
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[Y:6].[O-2:7].[Y+3].[O-2].[O-2].[Y+3]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Y+3:6].[O-2:7].[Y+3:6].[O-2:2].[O-2:2].[Y+3:6] |f:2.3.4.5.6,7.8,9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Type
|
CUSTOM
|
Details
|
is continuously agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature that typically ranges between about 20° C. and about 70° C
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Y+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |